molecular formula C25H23ClN2 B10931808 1-(3-chloro-4-methylphenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole

1-(3-chloro-4-methylphenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole

Cat. No.: B10931808
M. Wt: 386.9 g/mol
InChI Key: XTFPWPLGUHDTBW-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of three methyl groups and a chlorine atom attached to the phenyl rings, making it a unique derivative of pyrazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves the reaction of 3-chloro-4-methylphenylhydrazine with 3,5-bis(3-methylphenyl)-4-methyl-1H-pyrazole-1-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a higher yield and purity of the compound. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chlorine atom to a hydrogen atom.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), alkyl halides

Major Products Formed

    Oxidation: Corresponding pyrazole derivatives with oxidized functional groups

    Reduction: Pyrazole derivatives with hydrogen replacing the chlorine atom

    Substitution: Pyrazole derivatives with substituted functional groups

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methylphenyl isocyanate
  • 3-chloro-4-methylphenyl urea
  • 3-chloro-4-methylphenyl thiourea

Uniqueness

1-(3-chloro-4-methylphenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H23ClN2

Molecular Weight

386.9 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-methyl-3,5-bis(3-methylphenyl)pyrazole

InChI

InChI=1S/C25H23ClN2/c1-16-7-5-9-20(13-16)24-19(4)25(21-10-6-8-17(2)14-21)28(27-24)22-12-11-18(3)23(26)15-22/h5-15H,1-4H3

InChI Key

XTFPWPLGUHDTBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2C3=CC(=C(C=C3)C)Cl)C4=CC=CC(=C4)C)C

Origin of Product

United States

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